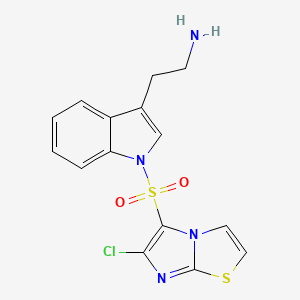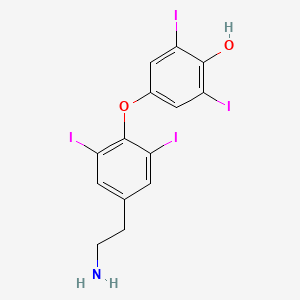
Thyroxamine
説明
Thyroxamine is a major hormone derived from the thyroid gland.
科学的研究の応用
Cancer Progression and Anti-Apoptosis
Thyroxamine plays a role in the modulation of cancer progression and anti-apoptosis mechanisms. Thyroid hormones, which are structurally similar to thyroxamine, have been shown to stimulate cancer cell proliferation via dysregulation of molecular and signaling pathways . Thyroxamine analogs like triiodothyroacetic acid (Triac) and tetraiodothyroacetic acid (Tetrac) have demonstrated potential in reducing the risk of cancer progression, enhancing therapeutic effects, and suppressing cancer recurrence .
Metabolic Regulation
Thyroxamine is involved in several metabolic processes. It has been observed to induce metabolic depression, hypothermia, and hyperglycemia in rodent experimental models . These effects suggest that thyroxamine could be a target for therapeutic interventions in metabolic disorders.
Cardiovascular System Impact
The cardiovascular system is another area where thyroxamine has shown significant effects. It can cause negative chronotropy and inotropy, which are reductions in heart rate and contractility, respectively . This indicates potential applications in the treatment of conditions like tachycardia or hyperthyroidism-induced cardiomyopathy.
Energy Metabolism
Thyroxamine has been linked to changes in energy metabolism, including the reduction of the respiratory quotient and fat mass . This points to its possible use in weight management therapies and the treatment of obesity-related complications.
Neuroprotective Effects
Research suggests that thyroxamine may have neuroprotective effects, particularly in the prophylaxis and treatment of stroke . Its ability to induce hypothermia could be leveraged to minimize neurological damage following stroke events.
Therapeutic Potential in Hypothyroidism
Thyroxamine and its derivatives could play a role in the treatment of hypothyroidism. While not directly mentioned in the context of thyroxamine, thyroid hormones and their analogs are critical in managing this condition, and thyroxamine’s structural similarity suggests it could have similar applications .
作用機序
Target of Action
Thyroxamine, also known as thyroxine or T4, is a hormone produced by the thyroid gland . The primary targets of thyroxamine are nearly every cell in the body . It acts to increase the basal metabolic rate, affect protein synthesis, help regulate long bone growth (synergy with growth hormone) and neural maturation, and increase the body’s sensitivity to catecholamines (such as adrenaline) by permissiveness .
Biochemical Pathways
Thyroxamine affects several biochemical pathways. It is involved in the regulation of metabolism, affecting how human cells use energetic compounds . It also stimulates vitamin metabolism . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .
Pharmacokinetics
The bioavailability of thyroxamine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of thyroxamine are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered thyroxamine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The thyroid hormones are essential to proper development and differentiation of all cells of the human body . These hormones also regulate protein, fat, and carbohydrate metabolism, affecting how human cells use energetic compounds . They also stimulate vitamin metabolism . Numerous physiological and pathological stimuli influence thyroid hormone synthesis . Thyroid hormone leads to heat generation in humans .
Action Environment
Environmental factors can also affect thyroid function . Lifestyle factors that showed the clearest association with thyroxamine were smoking, body mass index (BMI) and iodine (micronutrient taken from the diet) . Smoking mainly led to a decrease in TSH levels and an increase in triiodothyronine (T3) and thyroxine (T4) levels, while BMI levels were positively correlated with TSH and free T3 levels . Excess iodine led to an increase in TSH levels and a decrease in thyroid hormone levels . Among the pollutants analyzed, most studies observed a decrease in thyroid hormone levels after exposure to perchlorate .
特性
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11I4NO2/c15-9-5-8(6-10(16)13(9)20)21-14-11(17)3-7(1-2-19)4-12(14)18/h3-6,20H,1-2,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRKJTPVKAFIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11I4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189230 | |
| Record name | Thyroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3571-49-1 | |
| Record name | Thyroxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thyroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THYROXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21R0Z63YKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



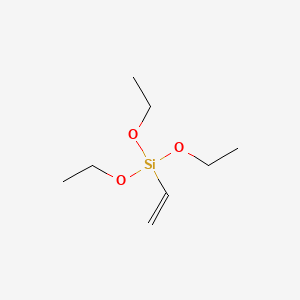

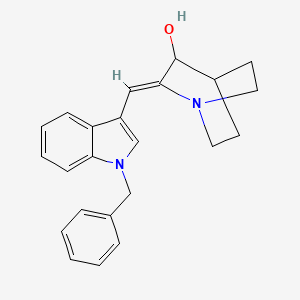

![1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1683068.png)
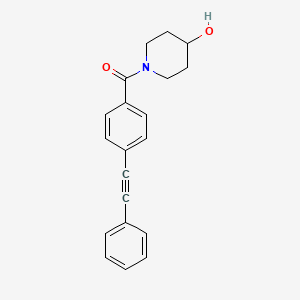
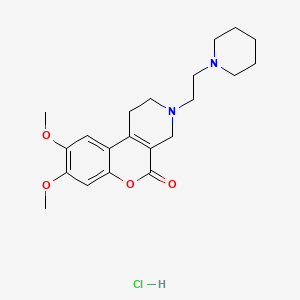
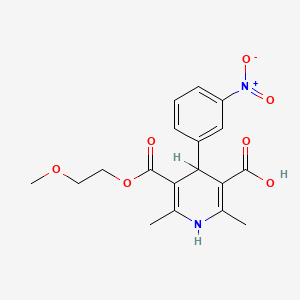
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)
![N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide](/img/structure/B1683080.png)
